molecular formula C26H30N6O4 B2940872 N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242972-25-3

N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2940872
CAS No.: 1242972-25-3
M. Wt: 490.564
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a complex heterocyclic framework. Its structure comprises:

  • A 1,2,4-triazolo[4,3-a]quinazoline core with dual ketone groups at positions 1 and 3.
  • A carbamoylmethyl substituent at position 2 of the triazole ring, linked to a 2,3-dimethylphenyl group.
  • A propanamide side chain at position 4 of the quinazoline, terminating in a butan-2-yl group.

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-5-17(3)27-22(33)13-14-30-24(35)19-10-6-7-12-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-11-8-9-16(2)18(20)4/h6-12,17H,5,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKLUAACMFDTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinazoline derivatives and has a complex structure that suggests diverse pharmacological properties.

  • Molecular Formula: C26H30N6O4
  • Molecular Weight: 490.564 g/mol
  • CAS Number: 1242972-25-3
  • Purity: Typically ≥95%

Biological Activity

The biological activity of this compound is multifaceted and includes antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to triazoloquinazolines exhibit significant antimicrobial effects. For instance:

  • In Vitro Studies: Compounds structurally similar to N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl) have demonstrated activity against various Gram-positive and Gram-negative bacteria. Specific studies have shown effectiveness against methicillin-resistant strains of Staphylococcus aureus and other resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Viability Assays: In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited a dose-dependent decrease in cell viability. Notably, certain derivatives showed significantly higher efficacy against Caco-2 cells compared to A549 cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the effects of various triazoloquinazoline derivatives on Caco-2 cells. The results indicated that compounds with specific substituents significantly reduced cell viability by up to 54.9% compared to untreated controls (p < 0.001). The incorporation of particular functional groups was found to enhance anticancer activity .

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of similar compounds. Results highlighted broad-spectrum activity against drug-resistant Candida strains and various bacterial species. The findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties .

Summary of Research Findings

Activity TypeTarget Organisms / Cell LinesObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. faeciumSignificant reduction in viability
AnticancerA549 (lung), Caco-2 (colorectal)Dose-dependent decrease in cell viability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related triazoloquinazoline derivatives:

Compound Core Structure Key Substituents Synthesis Method Physical Properties Spectral Characterization Reported Bioactivity
Target Compound 1,2,4-Triazolo[4,3-a]quinazoline - 2-(Carbamoylmethyl)-2,3-dimethylphenyl
- 4-Propanamide-butyl
Not explicitly described; likely involves carbamoylation and amidation steps Not reported Not provided Not reported
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one Quinazolinone-triazole hybrid - 1-Phenyl-1,2,3-triazole
- 4-Methoxybenzyl
Condensation of 4-hydroxybenzaldehyde, propargyl bromide, and anthranilamide Good to excellent yields (70–85%) ¹H NMR, IR, ESI-MS Anticancer (referenced indirectly)
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one 1,2,4-Triazolo[4,3-c]quinazoline - Cinnamoyl at position 6
- Methyl at position 3
Reaction of cinnamoyl chloride with triazoloquinazoline precursor in DMF/KI Not reported ¹H NMR, IR Anticonvulsant (implied via structural class)
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate 1,2,4-Triazolo[4,3-a]quinazoline - Thioacetamido-methylbutanoate
- Methyl at position 4
Reaction of ValOCH3·HCl with thiol-containing intermediates M.P. 94–95°C
Yield: 74% (analogous)
¹H NMR, IR Not explicitly reported
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)propanamide Thiazolo-triazole-propanamide hybrid - Benzothiazole
- Thiazolo-triazole sulfanyl
Multi-step amidation and sulfuration Not reported Not provided Likely C–H bond functionalization catalyst

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s 1,2,4-triazolo[4,3-a]quinazoline core is shared with compounds in , but differs from the 1,2,4-triazolo[4,3-c]quinazoline in and the quinazolinone-triazole hybrid in . These positional isomers influence electronic properties and binding interactions.

Substituent Effects :

  • The 2,3-dimethylphenyl-carbamoylmethyl group in the target compound may enhance lipophilicity compared to the cinnamoyl group in or the thioacetamido moieties in .
  • The butan-2-yl terminal group contrasts with the methyl esters in , impacting solubility and bioavailability.

Compound emphasizes "click chemistry" for triazole formation, whereas uses thiol-alkylation, reflecting divergent strategies for side-chain incorporation.

Biological Relevance: While the target compound’s bioactivity remains uncharacterized, structurally related triazoloquinazolines exhibit anticonvulsant and anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.